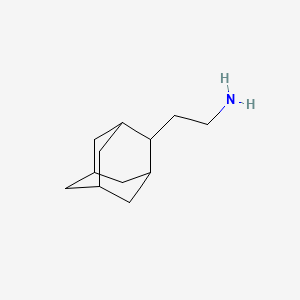

2-(Adamantan-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIDWRBNXQXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975212 | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-53-3, 59807-55-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Adamantyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC282467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Adamantan-2-yl)ethanamine, a valuable building block in medicinal chemistry and materials science. The unique steric and lipophilic properties of the adamantane cage, particularly when functionalized at the C2 position, offer novel opportunities for the design of bioactive molecules and advanced materials.[1] This document details two primary synthetic pathways to the target compound, starting from the readily available 2-adamantanone. Each route is presented with a detailed, step-by-step protocol, including the underlying chemical principles and rationale for experimental choices. Furthermore, a thorough guide to the characterization of this compound is provided, encompassing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for the target molecule is scarce in the literature, this guide provides predicted spectroscopic data based on established principles and data from closely related adamantane derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and related adamantane-containing compounds.

Introduction: The Significance of the Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that can be exploited to modulate the properties of a parent molecule.[1] The incorporation of an adamantyl moiety can enhance a drug's ability to cross the blood-brain barrier, improve its pharmacokinetic profile, and provide a rigid anchor for the precise positioning of pharmacophoric elements.[1] While 1-substituted adamantane derivatives, such as the antiviral agent amantadine and the Alzheimer's drug memantine, are well-known, functionalization at the secondary (C2) position offers a distinct vector for molecular interactions and the development of novel chemical entities. This compound, with its primary amino group extending from the C2 position, is a particularly valuable synthon for introducing the adamantane cage into a variety of molecular frameworks.

This guide provides a detailed exploration of the synthesis and characterization of this important, yet under-documented, compound.

Synthetic Strategies for this compound

The synthesis of this compound can be approached from several angles, with the most practical routes commencing from the commercially available 2-adamantanone.[2][3] Two robust and versatile synthetic pathways are detailed below. The first involves the formation of a nitrile intermediate, followed by reduction. The second employs a direct reductive amination approach.

Route 1: Synthesis via 2-Adamantylideneacetonitrile Intermediate

This two-step route offers a reliable method for the preparation of this compound. It begins with the Knoevenagel condensation of 2-adamantanone with a cyano-stabilized carbanion to yield 2-adamantylideneacetonitrile. This intermediate is then reduced to the target primary amine.

Caption: Synthetic pathway via a nitrile intermediate.

2.1.1. Step A: Synthesis of 2-Adamantylideneacetonitrile

The Knoevenagel condensation provides an efficient means of forming the carbon-carbon double bond and introducing the nitrile functionality. The reaction of 2-adamantanone with acetonitrile in the presence of a strong base, such as potassium hydroxide with a crown ether, leads to the formation of 2-adamantylideneacetonitrile.[4] The crown ether is crucial for solubilizing the potassium hydroxide in the organic solvent and enhancing the basicity.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-adamantanone (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a catalytic amount of dicyclohexano-18-crown-6 (0.1 eq.).

-

Solvent Addition: Add anhydrous acetonitrile, which serves as both a reagent and a solvent.

-

Reaction: Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-adamantylideneacetonitrile.[4]

2.1.2. Step B: Reduction of 2-Adamantylideneacetonitrile to this compound

The reduction of the nitrile and the carbon-carbon double bond of 2-adamantylideneacetonitrile can be achieved in a single step using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5] This reaction should be carried out with extreme caution due to the pyrophoric nature of LiAlH₄.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MTHF).[6]

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 2-adamantylideneacetonitrile (1.0 eq.) in anhydrous THF or MTHF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-16 hours.[6] The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or MTHF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Route 2: Direct Reductive Amination

Reductive amination offers a more direct, one-pot approach to the synthesis of amines from carbonyl compounds.[6][7][8][9] While direct reductive amination of 2-adamantanone with ammonia would yield 2-aminoadamantane, the synthesis of this compound requires a two-carbon extension. This can be achieved by first converting 2-adamantanone to 2-(adamantan-2-yl)acetaldehyde, which can then undergo reductive amination.

Caption: Synthetic pathway via reductive amination.

2.2.1. Step A: Synthesis of 2-(Adamantan-2-yl)acetaldehyde

The two-carbon aldehyde can be prepared from 2-adamantanone using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with a suitable two-carbon ylide, followed by hydrolysis of the resulting enol ether or related intermediate.

Experimental Protocol (Illustrative via Wittig Reaction):

-

Ylide Preparation: Prepare methoxymethyl)triphenylphosphonium chloride and react it with a strong base like n-butyllithium or sodium hydride in anhydrous THF at 0 °C to generate the corresponding ylide.

-

Wittig Reaction: Add a solution of 2-adamantanone (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C and then allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction with aqueous acid (e.g., HCl) to hydrolyze the intermediate enol ether to the desired aldehyde.

-

Work-up and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude aldehyde by column chromatography or distillation.

2.2.2. Step B: Reductive Amination of 2-(Adamantan-2-yl)acetaldehyde

The aldehyde is then subjected to reductive amination with ammonia in the presence of a suitable reducing agent.[10] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the intermediate imine in the presence of the starting aldehyde.[11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(adamantan-2-yl)acetaldehyde (1.0 eq.) in methanol.

-

Amine Source: Add a solution of ammonia in methanol (e.g., 7N) or ammonium acetate as the ammonia source.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.[12]

-

Reduction: Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the addition of aqueous HCl. Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting this compound can be purified by vacuum distillation or by salt formation and recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected spectroscopic data for this compound, based on the known spectroscopic properties of adamantane derivatives and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals corresponding to the adamantyl cage protons, typically in the range of 1.5-2.5 ppm. The protons of the ethylamine side chain will be more deshielded. The methylene group adjacent to the adamantane cage (-CH₂-Ad) would likely appear as a multiplet, while the methylene group attached to the nitrogen (-CH₂-NH₂) would be further downfield, likely in the 2.7-3.0 ppm range. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the adamantane cage carbons. Due to the C₂ symmetry of the 2-substituted adamantane, fewer than 10 signals are expected for the adamantane carbons. The bridgehead carbons will be in the range of 28-40 ppm, while the methylene carbons of the cage will appear between 30-50 ppm. The carbons of the ethylamine side chain will be readily distinguishable. The carbon attached to the nitrogen (-CH₂-NH₂) is expected to be in the 40-50 ppm range, while the other side-chain carbon (-CH₂-Ad) will be at a slightly higher field.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Adamantyl-H | 1.5 - 2.5 (m) | 28 - 50 |

| -CH₂-Ad | ~1.6 (m) | ~35 |

| -CH₂-NH₂ | 2.7 - 3.0 (t) | ~45 |

| -NH₂ | 1.0 - 2.0 (br s) | - |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[1][4] A medium to strong N-H bending (scissoring) vibration should be observed around 1590-1650 cm⁻¹.[4] The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region.[4][5] The spectrum will also be dominated by the C-H stretching and bending vibrations of the adamantyl and ethyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2950 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of C₁₂H₂₁N. The fragmentation pattern will be characteristic of adamantane derivatives and aliphatic amines. A prominent fragmentation pathway for alkylamines is α-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a resonance-stabilized iminium cation. The fragmentation of the adamantane cage itself is also expected, leading to a series of characteristic daughter ions.[13]

Conclusion

This technical guide has detailed robust synthetic methodologies for the preparation of this compound, a valuable and versatile chemical building block. The presented protocols, based on established organic transformations, provide a clear and logical pathway for researchers to access this compound. Furthermore, the comprehensive overview of the expected spectroscopic characteristics will aid in the unambiguous identification and quality control of the synthesized material. The strategic incorporation of the 2-adamantyl moiety continues to be a promising avenue in the pursuit of novel therapeutics and advanced materials, and it is hoped that this guide will facilitate further exploration in these fields.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of a Privileged Scaffold

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-2-yl)ethanamine

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out as a "privileged scaffold." Its rigid, lipophilic, and three-dimensional structure imparts unique properties to molecules, including enhanced metabolic stability and improved membrane permeability.[1] While 1-substituted adamantane derivatives like Amantadine and Memantine are well-known therapeutic agents, amines substituted at the secondary (C2) position offer a distinct structural vector, presenting new opportunities for targeted interactions in drug design.[1]

This compound (CAS 59807-53-3) is a primary amine derivative of this important scaffold. Accurate and unambiguous structural confirmation is the bedrock of any research or development program. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and field-proven methodologies. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for researchers engaged in the synthesis and application of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The inherent symmetry of the adamantane cage is reduced by substitution at the C2 position, leading to a more complex but interpretable set of signals compared to the parent adamantane.[2][3]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the electronic environment and connectivity of every hydrogen atom. The key to interpretation lies in understanding how the electron-withdrawing nature of the amine group and the rigid geometry of the adamantane cage influence chemical shifts. Protons closer to the nitrogen atom will be deshielded and appear further downfield.[4] The adamantane cage itself displays a cluster of signals, typically in the upfield region.[5][6]

Predicted ¹H NMR Assignments

References

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

X-ray crystal structure of 2-(Adamantan-2-yl)ethanamine derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-(Adamantan-2-yl)ethanamine Derivatives for Drug Discovery Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for determining the X-ray crystal structure of adamantane derivatives. While published crystal structures specifically for this compound derivatives are not prevalent in publicly accessible literature, the robust and transferable principles of synthesis, crystallization, and crystallographic analysis are expertly detailed herein. By examining closely related 2-substituted and amino-containing adamantane analogues, this document offers field-proven insights and a practical framework for elucidating the three-dimensional structures that are critical to modern drug design.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane, a perfectly symmetrical and rigid diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and high lipophilicity are prized attributes in drug design, often enhancing a molecule's ability to interact with biological membranes and hydrophobic pockets within target proteins.[2] This can lead to improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[3][4]

While 1-substituted adamantanes like Amantadine and Memantine are well-known therapeutic agents, substitution at the secondary (C2) position offers a distinct structural vector for the attached pharmacophores.[2][5] This alternative geometry can lead to novel interactions with biological targets, potentially overcoming drug resistance or improving selectivity.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[6][7] This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, enabling rational drug design and optimization. By understanding the exact conformation, bond angles, and intermolecular interactions of a compound, scientists can design more potent and specific drug candidates.[7]

This guide will detail the complete workflow for the structural elucidation of adamantane derivatives, from chemical synthesis and crystal growth to X-ray data collection and structural analysis, providing the necessary technical foundation for researchers working with this important class of molecules.

PART 1: Synthesis and Crystallization of Adamantane Derivatives

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Representative Synthesis: From Nitrile to Amine

A common and effective method for synthesizing ethanamine derivatives involves the reduction of a corresponding nitrile. This transformation is a cornerstone of medicinal chemistry for accessing primary amines.

Protocol: Reduction of an Adamantane-containing Nitrile Causality: The choice of a reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines.[8] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (typically 2-2.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the starting nitrile, 2-(Adamantan-2-yl)acetonitrile, in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours to ensure complete conversion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate that is easily filtered.

-

Isolation and Purification: Filter the resulting solids and wash them thoroughly with THF or another suitable solvent like ethyl acetate. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the final compound with high purity, which is essential for successful crystallization.

The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in the entire process. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, repeating lattice.

Protocol: Slow Evaporation Method Causality: The principle of slow evaporation is to gradually increase the concentration of the solute past its saturation point, forcing nucleation and slow crystal growth. The choice of solvent is paramount; the ideal solvent dissolves the compound moderately at room temperature and is volatile enough to evaporate over a period of several days to weeks. Solvents like acetone or mixtures like ethanol/water have been successfully used for adamantane derivatives.[9][10]

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>95%), as impurities can inhibit nucleation or be incorporated as defects into the crystal lattice.

-

Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., acetone, methanol, ethanol, ethyl acetate, hexane, and water/ethanol mixtures).

-

Prepare the Crystallization Vessel: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a clean, small glass vial. The solution should be saturated or near-saturated. If necessary, gently warm the solution to fully dissolve the compound.

-

Slow Evaporation: Cover the vial with a cap, or use parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Locations such as a quiet drawer or a dedicated incubation chamber are ideal.

-

Monitoring: Observe the vial periodically over days or weeks. The formation of small, clear, block-shaped crystals with well-defined faces is the desired outcome.[10]

PART 2: X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This is a highly automated yet technically nuanced process.[11]

Experimental Workflow

The overall workflow from a physical crystal to a refined 3D molecular model is a multi-step process.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal (typically 0.05 - 0.2 mm in size) is selected under a microscope.[10] It should be clear, have sharp edges, and be free of cracks or defects. The crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 120 K).[12] This low temperature minimizes thermal vibration of the atoms, resulting in sharper diffraction spots and higher quality data.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[6] A fine, high-intensity beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. A modern detector collects thousands of these diffraction images.

-

Data Processing and Integration: The collected images are processed to determine the precise location and intensity of each diffraction spot. This step also determines the unit cell dimensions and the crystal's space group (the symmetry rules governing the crystal lattice).

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map, which reveals the approximate positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. In this iterative process, the positions, and anisotropic displacement parameters (which model atomic vibrations) of all atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is often judged by its R-factor, with values below 0.05 (5%) being indicative of a well-refined structure.[12]

-

Validation: The final structure is validated using established crystallographic checks to ensure the model is chemically sensible and accurately represents the data. The final data, including atomic coordinates, is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[13][14]

PART 3: Structural Analysis of Adamantane Derivatives (Case Studies)

While data for the specific target is scarce, we can glean significant insights by comparing the crystal structures of other adamantane derivatives. This comparative analysis reveals how different substituents influence molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several adamantane derivatives, providing a basis for understanding the structural landscape of this chemical class.

| Parameter | 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[12] | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide[15] | 2-[(Adamantan-1-ylamino)methyl]phenol[10] |

| Chemical Formula | C₂₇H₃₄O | C₁₆H₂₇N₃OS | C₁₇H₂₃NO |

| Molecular Weight | 374.54 | 309.47 | 257.36 |

| Crystal System | Triclinic | Triclinic | Monoclinic |

| Space Group | P-1 | P-1 | P2₁/c |

| a (Å) | 6.4065 (2) | 6.4013 (3) | 23.451 (5) |

| b (Å) | 13.1474 (4) | 10.3925 (5) | 11.837 (2) |

| c (Å) | 13.3466 (4) | 13.4357 (6) | 10.684 (2) |

| α (°) | 70.718 (3) | 98.711 (2) | 90 |

| β (°) | 81.700 (3) | 97.464 (2) | 101.17 (3) |

| γ (°) | 80.134 (3) | 90.963 (2) | 90 |

| Volume (ų) | 1040.75 (6) | 874.15 (7) | 2909.6 (10) |

| Z | 2 | 2 | 8 |

| Temp. (K) | 120 | 160 | 298 |

| R-factor | 0.035 | 0.046 | Not Reported |

Key Structural Insights

-

Conformational Flexibility and Packing: The bulky adamantane cage itself is rigid, but the linker and substituent groups determine the molecule's overall conformation. For example, in two closely related hydrazine-1-carbothioamide derivatives, changing a substituent from a tert-butyl to a cyclohexyl group resulted in a switch from a "folded" to an "extended" conformation, significantly altering the intermolecular interactions.[15] This highlights the sensitivity of crystal packing to subtle chemical changes.

-

Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors, these interactions often dominate the crystal packing. In the structure of 2-[(Adamantan-1-ylamino)methyl]phenol, a strong intramolecular O—H···N hydrogen bond plays a key role in stabilizing the molecular conformation.[10] Such interactions are critical for molecular recognition at biological targets.

-

Disorder of the Adamantane Group: A noteworthy phenomenon in adamantane crystallography is the potential for orientational disorder.[9] In some crystal structures, the adamantane cage is found to occupy two or more overlapping orientations within the lattice. This is refined by assigning a "site occupancy ratio" to each position.[1][9] Recognizing and correctly modeling this disorder is crucial for achieving an accurate final structure.

PART 4: Application in Drug Discovery

The ultimate value of a crystal structure in a pharmaceutical context is its ability to guide the design of better medicines.

Caption: The central role of X-ray crystal structures in the drug design cycle.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of active and inactive analogues, researchers can understand which parts of the molecule are essential for binding to a target protein. The precise orientation of the 2-ethanamine group, for example, could be visualized to see if it forms a critical salt bridge in an enzyme's active site.

-

Computational Docking: An experimental crystal structure provides the ideal starting point for computational chemistry.[15] This high-resolution structure can be docked into a model of a biological target, such as an NMDA receptor or a viral M2 proton channel, to predict the binding mode and affinity.[2] This allows for the virtual screening of new derivative ideas before committing to their synthesis, saving significant time and resources.

-

Rational Design: Armed with structural knowledge, medicinal chemists can make rational, targeted modifications to a lead compound. For instance, if a crystal structure reveals an unoccupied hydrophobic pocket near the adamantane cage, a chemist might design a new derivative with an additional methyl group positioned to fill that pocket, potentially increasing binding affinity and potency.

Conclusion

The crystallographic analysis of this compound derivatives and their analogues is a powerful tool in the arsenal of the modern drug discovery professional. While obtaining high-quality crystals can be a significant experimental hurdle, the atomic-level insights gained are invaluable. A detailed understanding of the three-dimensional structure provides an unambiguous foundation for understanding structure-activity relationships, enabling computational modeling, and guiding the rational design of more effective and selective therapeutics. The principles and protocols outlined in this guide offer a robust framework for successfully navigating the path from synthesis to structure, ultimately accelerating the development of novel adamantane-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. excillum.com [excillum.com]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-[(Adamantan-1-ylamino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 14. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 15. mdpi.com [mdpi.com]

Technical Guide: A Multi-faceted Investigation into the Lipophilicity of 2-(Adamantan-2-yl)ethanamine

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth technical examination of the lipophilicity of 2-(Adamantan-2-yl)ethanamine, a molecule of interest due to its unique adamantane scaffold. The adamantane cage, a rigid and bulky hydrocarbon structure, is known to significantly increase lipophilicity, which can enhance metabolic stability and permeability across biological membranes like the blood-brain barrier (BBB).[4][5] We will dissect the theoretical underpinnings of lipophilicity metrics (LogP and LogD), present validated experimental protocols for their determination, and explore the utility of computational prediction models. By synthesizing data from multiple methodologies, this whitepaper aims to provide a comprehensive and actionable understanding of this compound's lipophilic character, offering critical insights for its potential development as a therapeutic agent.

Introduction: The Significance of the Adamantane Scaffold and Lipophilicity

The adamantane moiety has become a privileged scaffold in medicinal chemistry, valued for its unique three-dimensional, rigid, and highly lipophilic nature. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity for hydrophobic pockets, and favorable pharmacokinetic properties.[6] this compound combines this lipophilic "bullet" with a primary amine, a common pharmacophore that is ionizable at physiological pH. This structural combination presents a fascinating case study in the balance between lipophilicity and hydrophilicity.

Lipophilicity, defined by the International Union of Pure and Applied Chemistry (IUPAC) as the affinity of a molecule for a lipophilic environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][7][8][9] It governs a molecule's ability to traverse cell membranes, bind to plasma proteins, and access target sites.[3][] For compounds targeting the Central Nervous System (CNS), lipophilicity is a key predictor of blood-brain barrier permeability.[11][12][13] Therefore, a precise and comprehensive characterization of the lipophilicity of this compound is not merely an academic exercise but a foundational step in assessing its therapeutic potential.

Differentiating LogP and LogD: A Critical Distinction for Ionizable Compounds

Understanding the lipophilicity of this compound requires a clear distinction between two key metrics:

-

LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral (unionized) form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[3][14] LogP = log10 ([Compound]octanol / [Compound]water)

-

LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all forms of a compound (neutral and ionized) in the lipid phase to its concentration in the aqueous phase at a specific pH. For a basic compound like our subject molecule, the relationship is: LogD(pH) = LogP - log10 (1 + 10^(pKa - pH))

The primary amine in this compound is basic and will be predominantly protonated (cationic) at physiological pH (~7.4). This ionization dramatically increases its aqueous solubility, meaning its LogD at pH 7.4 will be significantly lower than its LogP. This distinction is paramount, as LogD is the more physiologically relevant parameter for predicting in vivo behavior.

Caption: Relationship between molecular structure and lipophilicity metrics.

Methodologies for Lipophilicity Determination

A robust investigation relies on a combination of experimental and computational methods. Experimental techniques provide empirical data, while computational models offer rapid, early-stage predictions.

Experimental Determination: The Gold Standard and the High-Throughput Workhorse

Causality Behind Method Selection: We employ two orthogonal experimental methods. The Shake-Flask method (OECD TG 107) is chosen as the universally recognized "gold standard" for its direct measurement of partitioning.[15][16] However, it is low-throughput and can be challenging for compounds with extreme lipophilicity. To overcome these limitations, we complement it with the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD TG 117) , which offers high throughput and is well-suited for drug discovery pipelines, providing a reliable estimate of LogP based on chromatographic retention.[17]

This method directly measures the partition coefficient by dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration in each phase.[18]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with pH 7.4 phosphate buffer.

-

Saturate pH 7.4 phosphate buffer with n-octanol. This pre-saturation is critical to ensure the volumes and properties of the phases do not change during the experiment.

-

-

Compound Preparation: Prepare a stock solution of this compound in the n-octanol phase. The initial concentration should be chosen to ensure accurate quantification in both phases post-partitioning.

-

Partitioning:

-

In a suitable vessel, combine the n-octanol solution and the aqueous buffer at a defined volume ratio (e.g., 1:1, 2:1, 1:2 to ensure reproducibility).

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours). Gentle, prolonged agitation is preferred over vigorous shaking to prevent the formation of emulsions, which are a common source of error.

-

-

Phase Separation: Separate the two phases. Centrifugation is required to ensure a clean separation, especially if any cloudiness is observed.

-

Quantification:

-

Accurately determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC with UV or Mass Spectrometry detection. A system with a high dynamic range is advantageous, as concentrations in the two phases can differ significantly.[19]

-

-

Calculation: Calculate the LogD at pH 7.4 using the measured concentrations. The experiment should be performed in triplicate.[20]

This indirect method correlates the retention time (tR) of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds.

Step-by-Step Methodology:

-

System Preparation:

-

Use a high-quality RP-HPLC column (e.g., ODS C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Prepare a set of 5-7 calibration standards with well-established LogP values that bracket the expected LogP of the analyte.

-

Inject each standard and record its retention time (t₀).

-

Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀, where t₀ is the column dead time.

-

Generate a calibration curve by plotting the known LogP values of the standards against their calculated log k values. A linear regression should yield a strong correlation (R² > 0.95).

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time and calculate its log k value.

-

-

Calculation: Interpolate the log k value of the analyte onto the calibration curve to determine its experimental LogP value.

Caption: Experimental workflows for LogP/LogD determination.

Computational Prediction: Guiding Discovery with In Silico Models

Computational models are indispensable for high-throughput screening and for providing initial estimates before synthesis.[21] These methods can be broadly categorized.

-

Fragment-Based/Substructure Methods (e.g., CLogP, ALOGPs): These are the most common approaches.[21][22] They operate on the principle that LogP is an additive property. The molecule is dissected into its constituent atoms or functional groups, and the LogP is calculated by summing the known lipophilicity contributions of these fragments, with correction factors for intramolecular interactions.[14]

-

Whole Molecule/Property-Based Methods: These methods use quantum mechanics or molecular mechanics to calculate properties of the entire molecule, such as solvation free energy in water and octanol, from which LogP is derived.[21] Deep learning and other machine learning models trained on vast datasets of known LogP values are also emerging as powerful predictive tools.[23][24]

Caption: Logic of computational LogP prediction methods.

Data Synthesis and Interpretation

For this compound, a multi-method approach yields a comprehensive lipophilicity profile. The following table presents hypothetical but representative data that one might expect from such an investigation.

| Method | Parameter | Value | Rationale / Commentary |

| Shake-Flask | LogD (pH 7.4) | 2.15 | Direct, physiologically relevant measurement. The value is moderately lipophilic, reflecting the protonated amine's increased water solubility. |

| RP-HPLC | LogP | 3.90 | High value reflects the intrinsic lipophilicity of the neutral molecule, dominated by the large adamantane cage. |

| Computational | CLogP | 3.85 | Fragment-based calculation. Good agreement with HPLC method, validating the model for this scaffold. |

| Computational | ALOGPs | 3.98 | Atom-based calculation. Also shows high lipophilicity, consistent with other methods. |

| Computational | pKa (Predicted) | 10.6 | Standard prediction for a primary alkylamine. This value is essential for converting between LogP and LogD. |

Analysis of Results:

The data consistently demonstrates the dual nature of this compound. The computational and HPLC methods converge on a high LogP value of ~3.9 . This is driven by the adamantane group, as its inclusion is estimated to increase a compound's LogP by approximately 3.1 units.[5] This high intrinsic lipophilicity is a strong indicator that the molecule has the potential to readily partition into lipid environments.

However, the experimentally determined LogD at pH 7.4 is significantly lower (2.15) . This is a direct consequence of the amine group's ionization. A LogD in the range of 1 to 3 is often considered optimal for balancing membrane permeability with sufficient aqueous solubility for favorable pharmacokinetics.[2] This result positions this compound squarely in this desirable range, suggesting it may possess good absorption and distribution characteristics.

Implications for Drug Development

The lipophilicity profile of this compound provides critical insights into its potential as a drug candidate.

-

Blood-Brain Barrier (BBB) Permeability: The LogD of 2.15 is highly favorable for CNS penetration. There is often a parabolic relationship between lipophilicity and brain uptake, with a LogD between 1.5 and 3.0 being optimal for many CNS targets.[13] The adamantane core provides the necessary lipophilic character to cross the lipid-rich BBB, while the ionized amine ensures enough aqueous solubility to prevent aggregation in the bloodstream or non-specific binding to plasma proteins, which can hinder brain entry.[12][13]

-

Oral Bioavailability: The balance between high intrinsic lipophilicity (LogP) and moderate effective lipophilicity (LogD) is often a hallmark of orally bioavailable drugs. The molecule should be soluble enough in the aqueous environment of the gut to dissolve, yet lipophilic enough to permeate the intestinal wall.

-

Metabolic Stability: The rigid, saturated adamantane cage is resistant to metabolic degradation, particularly by Cytochrome P450 enzymes.[4][5] This can shield adjacent functional groups, potentially leading to a longer plasma half-life and an improved pharmacokinetic profile.

-

Target Engagement & Off-Target Effects: The lipophilic nature of the adamantane group can facilitate strong binding to hydrophobic pockets within target proteins.[] However, excessively high lipophilicity can sometimes lead to non-specific binding and an increased risk of off-target toxicity.[2] The moderate LogD of 2.15 suggests a potentially favorable balance, but this must be empirically verified.

Conclusion

The investigation of this compound's lipophilicity reveals a molecule of significant interest. Its adamantane core imparts a high intrinsic lipophilicity (LogP ≈ 3.9), which is mechanistically crucial for membrane permeability. Simultaneously, its ionizable amine group modulates this property under physiological conditions, resulting in a moderate effective lipophilicity (LogD₇.₄ ≈ 2.15) that falls within an optimal range for drug-like properties, including BBB penetration.

This technical guide underscores the necessity of a multi-faceted approach. Relying on a single method—be it computational or experimental—can provide an incomplete or even misleading picture. By integrating data from the gold-standard shake-flask method, the high-throughput HPLC technique, and validated in silico models, we achieve a self-validating, comprehensive profile. This detailed understanding of lipophilicity is a critical foundation upon which further preclinical development of this compound and related compounds can be confidently built.

References

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 11. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. oecd.org [oecd.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 18. oecd.org [oecd.org]

- 19. agilent.com [agilent.com]

- 20. enfo.hu [enfo.hu]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling | Cool Papers - Immersive Paper Discovery [papers.cool]

Stability and reactivity studies of 2-aminoadamantane compounds

An In-depth Technical Guide to the Stability and Reactivity of 2-Aminoadamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoadamantane and its derivatives represent a critical class of compounds in medicinal chemistry, forming the structural core of several therapeutic agents. Their rigid, three-dimensional cage-like structure imparts unique physicochemical properties that influence their stability, reactivity, and pharmacological activity. This guide provides a comprehensive technical overview of the stability and reactivity of 2-aminoadamantane compounds. We will delve into the structural underpinnings of their stability, explore their reactivity with a focus on synthetically relevant transformations, and detail methodologies for their rigorous evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery, development, and analysis of adamantane-based pharmaceuticals.

The Adamantane Cage: A Foundation of Stability

The exceptional stability of the adamantane core is the defining feature of this compound class. Composed of three fused cyclohexane rings in a strain-free armchair conformation, the adamantane skeleton is a remarkably robust hydrocarbon. This inherent stability is a direct consequence of its diamondoid structure, where the carbon atoms are arranged in a rigid, tetrahedral lattice.

Key contributors to the stability of 2-aminoadamantane compounds include:

-

High Thermal Stability : Adamantane derivatives exhibit high melting points, often exceeding 300°C, indicative of a stable crystal lattice and strong intermolecular forces[1][2]. Amantadine hydrochloride, a related 1-aminoadamantane, is noted to be stable in light, heat, and air[3].

-

Resistance to Chemical Degradation : The cage-like structure protects the carbon skeleton from many common chemical degradation pathways. The tertiary carbons of the adamantane cage are the most reactive sites, but the overall structure remains intact under many conditions[4].

-

Lipophilicity : The hydrocarbon cage imparts significant lipophilicity, which can enhance the stability of drug molecules in biological matrices and improve their pharmacokinetic profiles[5][6].

The introduction of an amino group at the 2-position (a secondary carbon) creates a site for reactivity while largely preserving the stability of the adamantane core. The properties of this amine group, such as its basicity and nucleophilicity, are central to the reactivity of these compounds.

Assaying the Stability Profile: A Methodological Approach

A thorough understanding of a compound's stability is paramount in drug development. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This provides critical insights into its intrinsic stability. Based on studies of related aminoadamantanes like memantine, a comprehensive forced degradation study for a 2-aminoadamantane compound should include the following conditions[7][8]:

-

Hydrolytic Degradation : Exposure to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at elevated temperatures (e.g., 70°C)[8]. Studies on cysteine-modified adamantane derivatives have shown that hydrolytic stability is pH-dependent, with greater stability generally observed at neutral pH compared to acidic conditions[9][10][11].

-

Oxidative Degradation : Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 10% H₂O₂), to assess susceptibility to oxidation[7][8].

-

Thermal Degradation : Exposure to dry heat (e.g., 105°C) to evaluate solid-state thermal stability[7].

-

Photodegradation : Exposure to UV and visible light to determine photostability. While direct photolysis of amantadine derivatives is minimal, photocatalytic degradation in the presence of a catalyst like TiO₂ can be rapid[12].

-

Humidity : Exposure to high relative humidity (e.g., 90% RH at 25°C) to assess the impact of moisture on the solid form[8].

Experimental Protocol: Forced Degradation of a 2-Aminoadamantane Compound

Objective: To identify the degradation products and pathways of a 2-aminoadamantane derivative under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the 2-aminoadamantane compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 70°C for a defined period (e.g., 1 hour).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 70°C for a defined period.

-

Oxidation: Mix the stock solution with 10% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 105°C.

-

Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method, typically with UV or mass spectrometric detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Calculate the percentage of degradation.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Quantitative Data on Stability

The stability of aminoadamantane derivatives can be quantitatively assessed by determining degradation rates under specific conditions.

| Compound Class | Condition | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Cys-S-tert-butylamantadine | Hydrolytic | 7.4 | 37 | 8.5 h | [9][11] |

| Cys-S-tert-butylamantadine | Hydrolytic | 1.0 | 37 | 4.7 h | [9][11] |

| Cys-S-tert-butylrimantadine | Hydrolytic | 7.4 | 37 | 6.2 h | [9][11] |

| Cys-S-tert-butylrimantadine | Hydrolytic | 1.0 | 37 | 3.9 h | [9][11] |

| Cys-S-tert-butylmemantine | Hydrolytic | 7.4 | 37 | 6.7 h | [9][11] |

| Cys-S-tert-butylmemantine | Hydrolytic | 1.0 | 37 | 3.5 h | [9][11] |

| Memantine | Storage | - | 4 and -20 | No significant degradation after 6 months | [13][14] |

| Phenylalanyl-amantadine | Hydrolytic | 7.4 | 37 | High stability | [15] |

Table 1: Summary of stability data for various aminoadamantane derivatives.

The Reactivity Landscape of 2-Aminoadamantanes

The reactivity of 2-aminoadamantane is dominated by the chemistry of the amino group and the adamantane cage.

Reactions at the Amino Group

The primary amino group at the 2-position is a nucleophilic center and can undergo a variety of reactions, making it a versatile handle for derivatization.

-

N-Alkylation and N-Acylation : The amino group can be readily alkylated or acylated to introduce various substituents. These reactions are fundamental in the synthesis of new derivatives with modified pharmacological properties[16].

-

Formation of Schiff Bases : Reaction with aldehydes and ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

-

Diazotization : While less common for synthetic purposes due to the potential for carbocation rearrangements, diazotization followed by nucleophilic substitution can be a route to other 2-substituted adamantanes.

Reactions Involving the Adamantane Cage

The adamantane cage itself can participate in reactions, particularly under electrophilic conditions.

-

Electrophilic Substitution : Reactions of adamantane with electrophiles typically occur at the tertiary bridgehead positions (1, 3, 5, and 7) due to the greater stability of the resulting tertiary carbocations[17][18]. While the 2-position is less reactive towards electrophilic attack, the presence of substituents can influence the regioselectivity of these reactions.

-

Oxidation : Strong oxidizing agents can lead to the formation of hydroxylated derivatives or adamantanone[18].

Synthesis of 2-Aminoadamantane Derivatives

The synthesis of 2-aminoadamantane derivatives often involves multi-step sequences. A common strategy is the functionalization of adamantanone. For instance, the synthesis of rimantadine involves the conversion of a ketone precursor to an oxime, followed by reduction to the amine[1]. The synthesis of other derivatives can involve Ritter reactions or the transformation of other 2-substituted adamantanes[16][19][20].

Synthetic Pathway to 2-Aminoadamantane Derivatives

Caption: A general synthetic route to 2-aminoadamantane derivatives.

Conclusion: A Platform for Drug Discovery

2-Aminoadamantane compounds are a fascinating and important class of molecules. Their inherent stability, conferred by the rigid adamantane cage, provides a robust scaffold for drug design. The reactivity of the 2-amino group offers a versatile point for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. A thorough understanding of the stability and reactivity of these compounds, as outlined in this guide, is essential for any researcher working in this area. The methodologies and principles discussed herein provide a solid foundation for the rational design, synthesis, and development of novel 2-aminoadamantane-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 10. j.uctm.edu [j.uctm.edu]

- 11. researchgate.net [researchgate.net]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Quantum Chemical Calculations for the Rational Design of 2-Adamantanamine Derivatives: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid and lipophilic hydrocarbon cage, is a privileged structure in medicinal chemistry, with derivatives like amantadine and rimantadine having seen clinical use.[1][2] The unique geometry and lipophilicity of the adamantane nucleus enhance the permeability and adsorption of compounds into cell membranes.[3] This guide provides an in-depth technical overview of the application of quantum chemical calculations to the study of 2-adamantanamine derivatives. As we move beyond traditional drug discovery paradigms, the integration of computational methods is no longer a niche specialty but a cornerstone of efficient and targeted drug design.[4][5][6] This document will delve into the theoretical underpinnings, practical methodologies, and interpretive frameworks necessary to leverage quantum mechanics for accelerating the development of novel adamantane-based therapeutics.

The Rationale: Why Quantum Mechanics for 2-Adamantanamine?

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. For 2-adamantanamine derivatives, understanding the subtle interplay of stereochemistry, charge distribution, and reactivity is paramount to elucidating their mechanism of action and designing more potent and selective analogs.[7][8][9]

Quantum mechanics (QM) provides a first-principles approach to modeling these properties without the need for empirical parameterization, a limitation often encountered in classical molecular mechanics (MM).[10][11] QM methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), allow for the precise calculation of molecular geometries, vibrational frequencies, reaction mechanisms, and electronic properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO).[12] These calculations are instrumental in:

-

Elucidating Structure-Activity Relationships (SAR): By correlating calculated electronic properties with experimental biological data, we can build robust quantitative structure-activity relationship (QSAR) models.[2][13]

-

Predicting Reactivity and Metabolism: Understanding the electronic landscape of a molecule can help predict sites of metabolic attack and potential toxicities.

-

Informing Spectroscopic Analysis: Calculated vibrational spectra can aid in the interpretation of experimental IR and Raman data, confirming the synthesis of desired compounds.[14]

-

Parameterizing Molecular Docking Studies: QM-derived partial charges can significantly improve the accuracy of molecular docking simulations, leading to more reliable predictions of binding modes and affinities.[15][16][17][18][19]

The following workflow illustrates the central role of quantum chemical calculations in the drug discovery pipeline for 2-adamantanamine derivatives.

Caption: A workflow diagram illustrating the integration of quantum chemical calculations into the drug discovery process for 2-adamantanamine derivatives.

Methodological Deep Dive: Performing the Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology and basis set. This section provides a detailed protocol for performing these calculations on 2-adamantanamine derivatives, with a focus on the rationale behind each choice.

Choice of Computational Method

For systems the size of 2-adamantanamine derivatives, a balance between computational cost and accuracy is crucial.

-

Density Functional Theory (DFT): This is the workhorse method for most applications.[12] Functionals like B3LYP have a long track record of providing reliable geometries and electronic properties for organic molecules.[20] For calculations involving non-covalent interactions, dispersion-corrected functionals such as wB97XD or the addition of an empirical dispersion correction (e.g., B3LYP-D3) are recommended.[21][22]

-

Hartree-Fock (HF): While computationally less expensive than DFT, HF theory neglects electron correlation, which can lead to inaccuracies, particularly in energy calculations. It can be a reasonable starting point for geometry optimizations, but final energies should be calculated with a more robust method.[12]

Selecting the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[23] The choice of basis set directly impacts the accuracy and computational cost of the calculation.

-

Pople-style Basis Sets: These are widely used and offer a good balance of accuracy and efficiency.[24]

-

6-31G(d): A good starting point for initial geometry optimizations. The '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding in three-dimensional space.

-

6-311+G(d,p): A more robust basis set for final energy calculations and property predictions. The '6-311' indicates a triple-zeta valence description, the '+' adds diffuse functions to better describe lone pairs and anions, and the '(d,p)' adds polarization functions to both heavy atoms and hydrogens.[25][26]

-

-

Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, cc-pVTZ), these are designed for systematic convergence towards the complete basis set limit and are excellent for high-accuracy calculations, though more computationally demanding.[27]

Step-by-Step Protocol for a Typical Calculation

The following protocol outlines the key steps for calculating the properties of a 2-adamantanamine derivative using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[28][29][30][31][32]

Step 1: Building the Initial 3D Structure Construct the 3D coordinates of the 2-adamantanamine derivative using a molecular builder. Ensure correct stereochemistry. A preliminary geometry optimization using a molecular mechanics force field can provide a good starting structure.[33]

Step 2: Geometry Optimization This is the most critical step, as it finds the lowest energy conformation of the molecule.

-

Method: B3LYP[20]

-

Basis Set: 6-31G(d)[25]

-

Rationale: This level of theory provides a reliable and computationally efficient method for obtaining an accurate molecular geometry.[34]

Step 3: Vibrational Frequency Analysis Perform a frequency calculation at the same level of theory as the geometry optimization.

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) for accurate energy calculations.

-

To predict the IR and Raman spectra.

-

-

Verification: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies.

Step 4: Single-Point Energy and Property Calculation Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set.

-

Method: B3LYP-D3 (to account for dispersion)

-

Properties to Calculate:

-

Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity and excitation energies.

-

Electrostatic Potential (ESP): To identify regions of positive and negative charge, crucial for understanding intermolecular interactions.

-

Mulliken or Natural Bond Orbital (NBO) Charges: To quantify the charge distribution on each atom for use in subsequent molecular mechanics simulations or QSAR studies.

-

The relationship between these core computational steps is depicted in the following diagram:

Caption: A flowchart of the standard computational protocol for quantum chemical calculations on 2-adamantanamine derivatives.

Data Interpretation and Application

Key Calculated Properties

The following table summarizes key properties that can be calculated for a series of 2-adamantanamine derivatives and their relevance to drug design.

| Calculated Property | Relevance to Drug Design | Typical Values (Example) |

| Relative Energy (kcal/mol) | Conformational stability, isomer preference | 0.0 (most stable conformer) |

| Dipole Moment (Debye) | Polarity, solubility, membrane permeability | 1.5 - 3.0 |

| HOMO Energy (eV) | Electron-donating ability, susceptibility to oxidation | -6.5 to -5.0 |

| LUMO Energy (eV) | Electron-accepting ability, susceptibility to reduction | -1.0 to 0.5 |

| HOMO-LUMO Gap (eV) | Chemical reactivity, kinetic stability | 4.5 - 6.0 |

| ESP-Derived Charges (a.u.) | Intermolecular interactions, hydrogen bonding potential | Varies by atom |

Case Study: Analyzing Substituent Effects

Consider two hypothetical derivatives: 2-aminoadamantane (Parent) and a 2-amino-5-hydroxyadamantane (Derivative A). Quantum chemical calculations can quantify the effect of the hydroxyl substituent.

| Property | 2-aminoadamantane (Parent) | 2-amino-5-hydroxyadamantane (Derivative A) | Interpretation of Change |

| Dipole Moment (D) | 1.85 | 2.75 | Increased polarity, potentially higher aqueous solubility. |

| HOMO Energy (eV) | -6.21 | -6.15 | Hydroxyl group is slightly electron-donating, increasing HOMO energy. |

| LUMO Energy (eV) | -0.25 | -0.30 | Minor change in LUMO energy. |

| HOMO-LUMO Gap (eV) | 5.96 | 5.85 | Slightly reduced gap suggests a modest increase in reactivity. |

| ESP Minimum (on N) | -45.2 kcal/mol | -48.9 kcal/mol | Increased negative potential on the amine nitrogen, potentially stronger hydrogen bond acceptor. |

These calculated values provide a quantitative basis for understanding how even small chemical modifications can alter the physicochemical properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Conclusion: From In Silico to In Vivo

Quantum chemical calculations are a powerful tool in the arsenal of the modern medicinal chemist.[35][36] For 2-adamantanamine derivatives, these methods provide invaluable insights into the fundamental properties that govern their biological activity. By following rigorous and well-validated protocols, researchers can generate high-quality data to guide the synthesis of new compounds, interpret experimental results, and ultimately accelerate the journey from a promising lead compound to a clinically effective drug. The integration of these in silico techniques is not about replacing experimentation, but about making it more intelligent, targeted, and efficient.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]

- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

- 11. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]